Fluticasona

Descripción general

Descripción

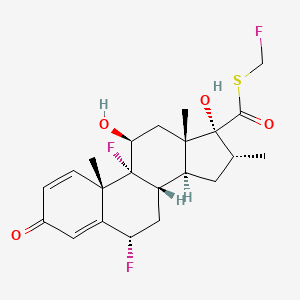

La fluticasona es un glucocorticoide sintético que se utiliza principalmente por sus propiedades antiinflamatorias. Está disponible en dos formas principales: propionato de this compound y furoato de this compound. Estos compuestos se utilizan comúnmente en inhaladores, aerosoles nasales y tratamientos tópicos para controlar afecciones como el asma, la enfermedad pulmonar obstructiva crónica (EPOC) y la rinitis alérgica .

Mecanismo De Acción

La fluticasona ejerce sus efectos uniéndose a los receptores de glucocorticoides, lo que lleva a la activación de genes antiinflamatorios y la supresión de genes proinflamatorios. Esto da como resultado la inhibición de mediadores inflamatorios como citoquinas, quimioquinas y prostaglandinas. El compuesto también inhibe la actividad del factor nuclear kappa B y reduce la infiltración de eosinófilos en los pulmones .

Aplicaciones Científicas De Investigación

La fluticasona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la unión y la actividad del receptor de glucocorticoides.

Biología: Se investiga por sus efectos sobre las vías de señalización celular y la expresión genética.

Medicina: Se utiliza ampliamente en ensayos clínicos para evaluar su eficacia en el tratamiento del asma, la EPOC y la rinitis alérgica

Industria: Se utiliza en el desarrollo de sistemas avanzados de administración de fármacos, como liposomas y partículas nanoencapsuladas

Análisis Bioquímico

Biochemical Properties

Fluticasone interacts with various biomolecules to exert its effects. It binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of anti-inflammatory genes and repressing pro-inflammatory genes . Fluticasone also inhibits the activity of nuclear factor kappa B, a protein complex that plays a key role in regulating the immune response to infection . Additionally, it affects multiple inflammatory cells, including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes, as well as mediators such as histamine, eicosanoids, leukotrienes, and cytokines .

Cellular Effects

Fluticasone has significant effects on various cell types and cellular processes. It influences cell signaling pathways by activating glucocorticoid receptors, which leads to the suppression of inflammatory cytokines and chemokines . This results in reduced recruitment and activation of inflammatory cells. Fluticasone also impacts gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes . Furthermore, it affects cellular metabolism by modulating the production of metabolic enzymes and proteins involved in the inflammatory response.

Molecular Mechanism

The molecular mechanism of fluticasone involves its binding to glucocorticoid receptors, which leads to the formation of a receptor-ligand complex. . This binding regulates the transcription of target genes, resulting in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. Fluticasone also inhibits the activity of nuclear factor kappa B, reducing the expression of inflammatory cytokines and chemokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluticasone can change over time. Fluticasone is known for its stability and prolonged action, which allows for sustained anti-inflammatory effects . Its degradation can occur over time, leading to a decrease in its efficacy. Long-term studies have shown that fluticasone maintains its anti-inflammatory properties over extended periods, but continuous monitoring is necessary to assess any potential changes in cellular function.

Dosage Effects in Animal Models

The effects of fluticasone vary with different dosages in animal models. At low doses, fluticasone effectively reduces inflammation without significant adverse effects . At high doses, it can lead to toxic effects, including adrenal suppression and reduced immune function . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects.

Metabolic Pathways

Fluticasone is involved in several metabolic pathways. It undergoes extensive hepatic first-pass metabolism, primarily by the enzyme cytochrome P450 3A4, resulting in the formation of inactive metabolites . This metabolism reduces the systemic exposure and potential risks associated with fluticasone. The metabolic pathways of fluticasone also involve interactions with various cofactors and enzymes that modulate its activity and degradation.

Transport and Distribution

Fluticasone is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cell membranes and reach its target sites . Fluticasone binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, it interacts with transporters and binding proteins that influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of fluticasone is crucial for its activity and function. Fluticasone primarily localizes to the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. Post-translational modifications and targeting signals play a role in directing fluticasone to specific compartments or organelles, ensuring its proper function within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El propionato de fluticasona se puede sintetizar mediante una serie de reacciones químicas. Un método implica la reacción del ácido 6α,9α-difluoro-11β-hidroxi-16α-metil-17α-propioniloxi-3-oxoandrosta-1,4-dieno-17β-tiocarboxílico con fluorobromometano en presencia de 4-dimetilaminopiridina y acetona . Otro método para el furoato de this compound implica disolver el producto bruto en 2-butanona, seguido de cristalización y purificación .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando rutas químicas similares, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye pasos como la extracción con solvente, la cristalización y el secado a presión reducida para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La fluticasona se somete a varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar metabolitos inactivos.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el grupo fluorometilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como el hidruro de sodio y los haluros de alquilo se utilizan comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la this compound, que a menudo son inactivos y se excretan del cuerpo .

Comparación Con Compuestos Similares

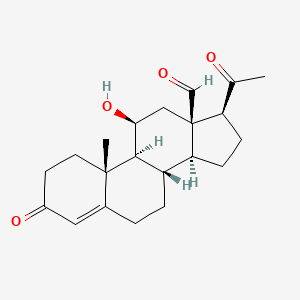

Compuestos similares

Budesonida: Otro corticosteroide inhalado que se utiliza para el asma y la EPOC.

Beclometasona: Se utiliza en inhaladores y aerosoles nasales para indicaciones similares.

Mometasona: Disponible en varias formas para tratar afecciones inflamatorias

Singularidad

La fluticasona es única debido a su alta afinidad de unión a los receptores de glucocorticoides y sus potentes efectos antiinflamatorios. También tiene un perfil de seguridad favorable con una absorción sistémica mínima, lo que la hace adecuada para uso a largo plazo .

Propiedades

IUPAC Name |

S-(fluoromethyl) 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNNYOODZCAHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861121 | |

| Record name | S-(Fluoromethyl) 6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

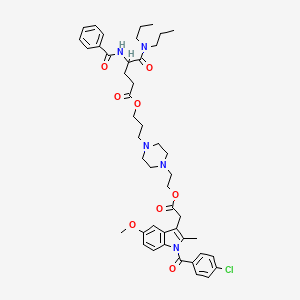

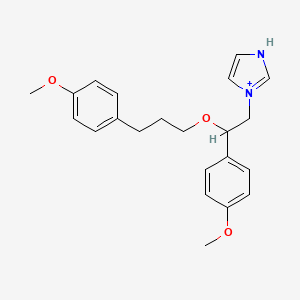

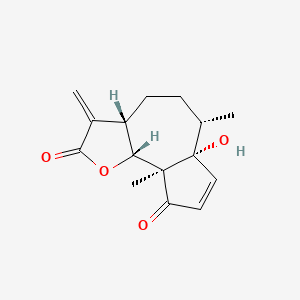

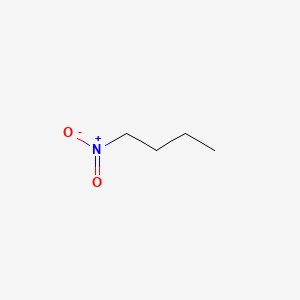

Feasible Synthetic Routes

Q1: How does Fluticasone Propionate exert its therapeutic effects?

A1: Fluticasone Propionate is a synthetic trifluorinated corticosteroid that acts as a potent, locally acting anti-inflammatory agent. [] While its exact mechanism of action is not fully understood, it is believed to work by binding to the glucocorticoid receptor in the cytoplasm of cells. This binding event leads to the inhibition of multiple inflammatory pathways, including the release of inflammatory mediators like cytokines, chemokines, and leukotrienes. [, , ]

Q2: What are the downstream effects of Fluticasone Propionate binding to the glucocorticoid receptor?

A2: Upon binding to the glucocorticoid receptor, Fluticasone Propionate modulates gene transcription. This modulation results in:

- Reduced production of inflammatory cytokines: Fluticasone Propionate has been shown to reduce serum levels of Surfactant Protein D (SP-D), a lung-specific biomarker of inflammation, suggesting a reduction in lung inflammation. []

Q3: What is the molecular formula and weight of Fluticasone Propionate?

A3: The molecular formula of Fluticasone Propionate is C25H31F3O5S. Its molecular weight is 500.58 g/mol. []

Q4: Is there spectroscopic data available for Fluticasone Propionate?

A4: Yes, various spectroscopic techniques have been employed to characterize Fluticasone Propionate, including ultraviolet-visible (UV-Vis) spectrophotometry. These techniques help confirm the identity and purity of the compound. For example, UV spectrophotometric methods have been developed for the simultaneous estimation of Fluticasone Propionate with Formoterol Fumarate in pharmaceutical formulations. [, ]

Q5: What is the clinical evidence supporting the use of Fluticasone Propionate in asthma management?

A5: Numerous clinical trials have established the efficacy of Fluticasone Propionate in managing asthma in both adults and children. Studies have demonstrated its superiority over placebo and comparable effectiveness to other inhaled corticosteroids like Beclomethasone Dipropionate in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication. [, , , ]

Q6: Are there any comparative studies evaluating Fluticasone Propionate against other asthma medications?

A6: Yes, several studies have compared Fluticasone Propionate with other asthma treatments:

- Fluticasone Propionate versus Zafirlukast: In a randomized, double-blind study, low-dose Fluticasone Propionate demonstrated superior efficacy compared to Zafirlukast (a leukotriene receptor antagonist) in improving lung function and symptom control in patients with persistent asthma. []

- Fluticasone Propionate/Formoterol versus Fluticasone Propionate alone: Clinical trials have shown that the combination of Fluticasone Propionate and Formoterol provides superior efficacy in managing moderate-to-severe asthma compared to Fluticasone Propionate monotherapy. []

Q7: Has Fluticasone Propionate been studied in specific populations, such as children or older adults?

A7: Yes, research has investigated the use of Fluticasone Propionate in various age groups:

- Older Adults: Analyses of clinical trials indicate that Fluticasone Furoate/Vilanterol (a combination inhaler containing a corticosteroid and a long-acting beta2-agonist) effectively improves lung function in both younger (<65 years) and older (≥65 years) patients with COPD, with a similar safety profile observed between age groups. []

Q8: Are there any concerns regarding the long-term use of high-dose inhaled corticosteroids like Fluticasone Propionate?

A8: Long-term use of high-dose inhaled corticosteroids, including Fluticasone Propionate, has been associated with potential adverse effects such as adrenal suppression. [, ] Regular monitoring and individualized treatment plans are essential to minimize risks. []

Q9: Are there specific patient populations where caution is warranted when using Fluticasone Propionate?

A9: While Fluticasone Propionate is generally considered safe and effective, certain groups may require careful consideration:

Q10: What types of formulations are available for Fluticasone Propionate delivery?

A10: Fluticasone Propionate is primarily available as an inhalation powder for delivery via dry powder inhalers (DPI). [, ] These devices allow for precise dosing and efficient delivery to the lungs. Several formulations, including those combined with long-acting beta2-agonists like Salmeterol and Formoterol, are available to provide both anti-inflammatory and bronchodilatory effects. [, ]

Q11: Have there been efforts to develop alternative drug delivery systems for Fluticasone Propionate?

A11: Research continues to explore novel drug delivery approaches for Fluticasone Propionate, aiming to enhance its therapeutic benefits while minimizing potential drawbacks. These approaches include:

Q12: What analytical techniques are used to quantify Fluticasone Propionate in pharmaceutical formulations?

A12: Several analytical methods are employed to ensure the quality and consistency of Fluticasone Propionate formulations:

- Ultra Performance Liquid Chromatography (UPLC): This highly sensitive and efficient technique allows for the separation and quantification of Fluticasone Propionate in complex mixtures. [] It is often used to assess the purity of drug substances and finished products.

- High-Performance Liquid Chromatography (HPLC): Similar to UPLC, HPLC is a widely used technique for analyzing Fluticasone Propionate and related compounds. [] It enables accurate determination of drug content and can be coupled with various detectors for specific applications.

- UV-Vis Spectrophotometry: This technique relies on the absorption of ultraviolet-visible light by Fluticasone Propionate to determine its concentration. [] It is a relatively simple and cost-effective method for routine quality control.

Q13: How are these analytical methods validated to ensure their reliability and accuracy?

A13: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of analytical data. [] Validation procedures for methods used to quantify Fluticasone Propionate typically involve evaluating parameters such as:

Q14: What is the environmental impact of Fluticasone Propionate, and are there strategies to mitigate any negative effects?

A14: As with many pharmaceuticals, the environmental fate and potential effects of Fluticasone Propionate have been subject to investigation. [] While not classified as a persistent organic pollutant, understanding its lifecycle and implementing sustainable practices is essential:

Q15: What are some key resources and infrastructure that facilitate research on Fluticasone Propionate?

A15: The advancement of research on Fluticasone Propionate relies on a robust infrastructure and a collaborative research environment. Key resources include:

- Public Databases: Databases like PubMed, Embase, and the Cochrane Library provide access to a wealth of published research on Fluticasone Propionate, facilitating literature reviews and meta-analyses. [, , ]

- Clinical Trial Registries: Platforms such as ClinicalTrials.gov allow researchers to register and share information about ongoing clinical trials, promoting transparency and facilitating collaboration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)